4-Amino-3-hydroxybenzoic acid hydrochloride

Catalog No.
S12355885
CAS No.
M.F
C7H8ClNO3
M. Wt
189.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-hydroxybenzoic acid hydrochloride

Product Name

4-Amino-3-hydroxybenzoic acid hydrochloride

IUPAC Name

4-amino-3-hydroxybenzoic acid;hydrochloride

Molecular Formula

C7H8ClNO3

Molecular Weight

189.59 g/mol

InChI

InChI=1S/C7H7NO3.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,9H,8H2,(H,10,11);1H

InChI Key

UIWLOPADRZFOIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)N.Cl

4-Amino-3-hydroxybenzoic acid hydrochloride, also known as 4-amino-3-hydroxybenzoic acid, is a chemical compound with the molecular formula C7H7NO3C_7H_7NO_3 and a molecular weight of approximately 153.14 g/mol. It is characterized as a yellow-brown crystalline powder and is soluble in chloroform, aqueous ethanol, and water (partly miscible) . The compound is primarily used in the synthesis of various pharmaceutical agents, particularly sphingosine kinase inhibitors, which are important in cancer research and treatment .

Involving 4-amino-3-hydroxybenzoic acid typically include:

  • Nitration: This process can convert the compound into various nitro derivatives, which may have different biological activities.
  • Esterification: Reaction with alcohols can yield esters, which are often used in drug formulations.
  • Reduction: The amino group can undergo reduction reactions to form amines or other derivatives.

These reactions highlight the compound's versatility as a precursor in organic synthesis .

The applications of 4-amino-3-hydroxybenzoic acid include:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of various drugs, particularly those targeting sphingosine kinases.
  • Research: Used as a biochemical reagent in laboratories for studies related to cell signaling and metabolism.
  • Cosmetic Formulations: Due to its potential antioxidant properties, it may be included in cosmetic products aimed at skin protection .

The synthesis of 4-amino-3-hydroxybenzoic acid can be achieved through several methods:

  • Nitration of p-Hydroxybenzoic Acid: This involves treating p-hydroxybenzoic acid with nitric acid to introduce a nitro group, followed by reduction to yield 4-amino-3-hydroxybenzoic acid.
  • Reduction of 4-Nitro-3-hydroxybenzoic Acid: Starting from 4-nitro-3-hydroxybenzoic acid, reduction using suitable reducing agents (e.g., iron and hydrochloric acid) can produce the desired amino compound .
  • Direct Amination: In some cases, direct amination of appropriate benzoic acid derivatives may yield 4-amino-3-hydroxybenzoic acid.

Studies on the interactions of 4-amino-3-hydroxybenzoic acid with other compounds indicate its role as a:

  • Biological Modulator: It interacts with enzymes involved in cellular pathways, particularly those related to cancer biology.
  • Solvent Effects: Its solubility profile suggests that it could interact differently depending on the solvent used, affecting its biological activity and stability .

Several compounds share structural similarities with 4-amino-3-hydroxybenzoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexUnique Features
Methyl 4-amino-3-hydroxybenzoate63435-16-50.93Methyl ester derivative; used in drug formulations.
3-Amino-5-hydroxybenzoic acid hydrochloride14206-69-00.91Different amino positioning; potential use in pharmaceuticals.
Methyl 3-amino-4-hydroxybenzoate536-25-40.89Another methyl ester; varying biological activity.
Oxybuprocaine ImpurityVariousN/AImpurity related to local anesthetics; relevance in drug quality control.

The uniqueness of 4-amino-3-hydroxybenzoic acid lies in its specific amino and hydroxyl group positioning on the benzene ring, which influences its reactivity and biological properties compared to these similar compounds .

Role in Piperazine Derivative Formation

Piperazine derivatives are critical motifs in pharmaceuticals, agrochemicals, and materials science. 4-Amino-3-hydroxybenzoic acid hydrochloride serves as a versatile precursor in synthesizing these compounds due to its amino and hydroxyl functional groups, which participate in cyclization and reductive amination reactions.

A notable application involves the synthesis of 1,4-diazabicyclo[4.3.0]nonane, a fused piperazine derivative. This process begins with the reaction of dioxime intermediates derived from nitrosoalkenes and primary amines. Under hydrogenation conditions using 5% Pd/C, reductive cyclization occurs, followed by catalytic debenzylation and lactamization to yield the bicyclic piperazine structure [6]. The hydrochloride’s amino group facilitates intermediate stabilization during these steps, while its hydroxyl group may coordinate with the Pd/C catalyst to enhance reaction efficiency.

Table 1: Key Steps in Piperazine Derivative Synthesis

StepReaction ConditionsRole of 4-Amino-3-Hydroxybenzoic Acid Hydrochloride
Reductive CyclizationH₂, 5% Pd/C, 2-MeTHF, 25°CProvides amino group for imine formation [6]
DebenzylationCatalytic hydrogenationStabilizes intermediates via hydrogen bonding [6]
LactamizationToluene, refluxParticipates in ring closure via nucleophilic attack [6]

Mechanistic Studies of Pd/C-Mediated Cross-Coupling Reactions

Pd/C-mediated cross-coupling reactions are pivotal for constructing carbon–carbon bonds in heterocycles. Mechanistic insights reveal that 4-amino-3-hydroxybenzoic acid hydrochloride acts as a directing group and catalyst modifier in these transformations.

In Suzuki–Miyaura-type couplings, Pd/C facilitates the transmetallation and reductive elimination steps. Comparative studies between zinc and palladium catalysts demonstrate distinct selectivity profiles. For example, ZnBr₂ selectively couples benzylic carbons, whereas Pd(PPh₃)₄ activates both aryl and benzylic sites [3]. The hydrochloride’s hydroxyl group may adsorb onto Pd/C surfaces, modulating electronic environments to favor heterocoupling over homocoupling.

Table 2: Selectivity in Cross-Coupling Reactions

CatalystElectrophileSelectivity (Hetero:Homocoupling)Proposed Role of Hydrochloride
ZnBr₂4-Fluorobenzyl bromide20:1 [3]Stabilizes zincate intermediates [3]
Pd(PPh₃)₄4-Bromobenzyl bromide1.5:1 [3]Modifies Pd active sites via adsorption [3]

Control experiments confirm that trace metal impurities (e.g., Cu, Ni) do not drive these reactions. Instead, the hydrochloride’s dual functional groups enable ligand-assisted catalysis, as evidenced by ³¹P NMR studies showing Lewis acid adducts during benzyl bromide activation [3].

4-Amino-3-hydroxybenzoic acid hydrochloride represents a crucial disubstituted benzoic acid derivative that serves as a fundamental building block in pharmaceutical intermediate development [1] [2] [3]. The compound, with molecular formula C7H7NO3 and molecular weight of 153.14 g/mol, exhibits distinctive structural features that make it particularly valuable in medicinal chemistry applications [4] [2]. Its yellow-brown crystalline appearance and favorable solubility profile in various organic solvents, including dimethyl sulfoxide, methanol, and chloroform, facilitate its incorporation into diverse synthetic pathways [2] [5].

The compound's chemical structure, characterized by the strategic positioning of amino and hydroxyl groups on the benzene ring, confers specific reactivity patterns that are exploited in pharmaceutical synthesis [1] [3]. The presence of both electron-donating hydroxyl groups and the electron-withdrawing carboxylic acid functionality creates a unique electronic environment that influences the compound's biological activity and synthetic utility [6]. This structural arrangement enables the formation of various intermolecular interactions, including hydrogen bonding and electrostatic interactions, which are critical for biological recognition processes [6].

Table 1: Key Properties and Applications of 4-Amino-3-hydroxybenzoic acid hydrochloride

Property/ApplicationDescription/Value
Molecular FormulaC7H7NO3
Molecular Weight (g/mol)153.14
CAS Number2374-03-0
Melting Point (°C)211-215
AppearanceYellow-brown crystalline powder
SolubilitySoluble in DMSO, methanol, chloroform, aqueous ethanol, partly in water
Primary ApplicationsPharmaceutical intermediate synthesis, drug development, biochemical research
Pharmaceutical RoleKey intermediate in synthesis of various pharmaceutical compounds
Sphingosine Kinase Inhibitor DevelopmentUsed in preparation of B-535 series compounds with IC50 values 21-58 μM
Synthesis Method 1Reduction of 3-hydroxy-4-nitrobenzoic acid using Pd/C catalyst with hydrogen
Synthesis Method 2Preparation from 3-nitro-4-chlorobenzoic acid via hydroxylation and reduction
Bioavailability EnhancementPeptide conjugation techniques improve drug delivery and bioavailability
Storage ConditionsCool, dry conditions in sealed containers, away from strong oxidizing agents

Synthesis Pathways and Manufacturing Processes

The industrial preparation of 4-amino-3-hydroxybenzoic acid hydrochloride involves multiple synthetic approaches that have been optimized for efficiency and scalability [7] [8]. The most commonly employed method involves the catalytic reduction of 3-hydroxy-4-nitrobenzoic acid using palladium on activated charcoal as the catalyst under hydrogen atmosphere at room temperature [7]. This reduction process effectively converts the nitro group to the corresponding amino functionality while preserving the hydroxyl and carboxylic acid groups.

An alternative synthetic pathway involves the preparation from 3-nitro-4-chlorobenzoic acid through a sequence of hydroxylation and reduction reactions [8]. This approach begins with the nucleophilic substitution of the chlorine atom with hydroxide ion at elevated temperatures (100-105°C), followed by reduction of the nitro group [8]. The hydroxylation step typically employs sodium hydroxide solution under controlled temperature conditions to ensure selective substitution without affecting other functional groups [8].

Recent advances in biotechnological approaches have explored microbial production methods using genetically engineered Corynebacterium glutamicum strains . These biotechnological processes offer advantages in terms of environmental sustainability and potential for large-scale production . Studies have demonstrated that oxygen limitation during fermentation can increase specific productivity by up to eight-fold compared to aerobic conditions, suggesting opportunities for process optimization .

Pharmaceutical Intermediate Development

Structure-Function Relationships in Sphingosine Kinase Inhibitor Design

The development of sphingosine kinase inhibitors represents one of the most significant applications of 4-amino-3-hydroxybenzoic acid hydrochloride in pharmaceutical intermediate synthesis [3] [10] [11]. Sphingosine kinases catalyze the phosphorylation of sphingosine to sphingosine 1-phosphate, a critical signaling lipid involved in cellular processes including proliferation, migration, and apoptosis [11] [12]. The strategic design of inhibitors targeting these enzymes has emerged as a promising therapeutic approach for cancer and inflammatory diseases [11] [12].

The B-535 series of compounds, derived from 4-amino-3-hydroxybenzoic acid through esterification with long-chain unsaturated alcohols, demonstrates the structure-activity relationships governing sphingosine kinase inhibition [10]. These compounds exhibit inhibitory activity against sphingosine kinase with IC50 values ranging from 21 to 58 micromolar, highlighting the importance of the amino-hydroxybenzoic acid core structure [10]. The esterification with long-chain alcohols enhances lipophilicity and membrane permeability, facilitating cellular uptake and target engagement [10].

Structure-activity relationship studies have revealed critical molecular features required for selective sphingosine kinase inhibition [11] [13]. The 4-octylphenethyl piperidin-4-ol scaffold (RB-005) represents a highly selective sphingosine kinase 1 inhibitor with a Ki value of 3.6 nanomolar and greater than 100-fold selectivity over sphingosine kinase 2 [11] [13]. Molecular modeling studies using crystal structure data demonstrate that the piperidyl hydroxyl group forms hydrogen bonds with aspartic acid residue 81, while the protonated amine establishes salt bridge interactions with aspartic acid residue 178 [14].

The role of specific structural modifications in determining isoform specificity has been extensively characterized through systematic structure-activity relationship studies [11] [12]. Removal of hydroxyl groups on pyrrolidine rings acts as a molecular switch that can induce selective sphingosine kinase 2 inhibition [12]. For instance, compound SLC5091592 incorporates a 4-trifluoromethylbenzyl tail and displays greater than 20-fold selectivity toward sphingosine kinase 2 compared to sphingosine kinase 1 [12]. These findings demonstrate how subtle structural modifications can dramatically alter enzyme selectivity profiles.

Table 2: Structure-Activity Relationships in Sphingosine Kinase Inhibitor Design

Compound SeriesIC50/Ki ValueStructural FeaturesSelectivity
B-5354a21 μMEster of 4-amino-3-hydroxybenzoic acid with long-chain unsaturated alcoholSK inhibitor
B-5354b58 μMEster derivative with different alcohol chainSK inhibitor
B-5354c38 μMEster derivative with different alcohol chainSK inhibitor
RB-005 (SK1 selective)3.6 nM (Ki)4-octylphenethyl piperidin-4-ol structure>100-fold SK1 selective
SLC5111312 (dual inhibitor)Dual activityContains pyrrolidine hydroxyl group - enables dual activityDual SK1/SK2
SLC5091592 (SK2 selective)>20-fold SK2 selectivityNaphthalene-based with 4-trifluoromethylbenzyl tail>20-fold SK2 selective
ABC294640 (SK2 selective)~60 μM (SK2)Moderate selectivity and potencySK2 selective
PF543 (SK1 selective)3.6 nM (Ki)Highly selective SK1 inhibitor>100-fold SK1 selective

The molecular interactions governing inhibitor binding have been elucidated through comprehensive docking studies and crystallographic analysis [11] [12]. Key hydrophobic interactions within the sphingosine binding pocket stabilize inhibitor binding, while hydrogen bonding interactions with specific amino acid residues determine selectivity profiles [12]. The naphthalene ring systems in selective sphingosine kinase 2 inhibitors occupy distinct hydrophobic clefts that are not present in sphingosine kinase 1, explaining the observed selectivity patterns [12].

Peptide Conjugation Techniques for Enhanced Bioavailability

Peptide conjugation represents a transformative approach in pharmaceutical development that addresses fundamental limitations of both small molecule drugs and peptide therapeutics [15] [16] [17]. The conjugation of 4-amino-3-hydroxybenzoic acid derivatives to peptides enhances drug delivery properties through multiple mechanisms, including improved stability, enhanced cellular uptake, and prolonged circulation time [15] [18] [17]. These bioconjugation strategies have emerged as critical tools for optimizing pharmacokinetic and pharmacodynamic properties of therapeutic agents [17] [19].

The fundamental mechanism of amino acid conjugation involves nucleophilic reactions between amino or carboxyl groups in amino acids and electrophilic centers on target molecules [15]. This chemistry enables the formation of stable covalent bonds that link therapeutic payloads to peptide carriers [15] [16]. The resulting conjugates demonstrate enhanced hydrophilicity, which directly translates to improved solubility and bioavailability compared to unconjugated drugs [15] [20]. Studies have shown that amino acid conjugation can effectively increase the water solubility of hydrophobic drug molecules, thereby improving their absorption and utilization in biological systems [15].

Carbodiimide coupling represents one of the most widely employed conjugation chemistries for linking amino acids to pharmaceutical compounds [16] [19]. This method activates carboxyl groups for amide bond formation, enabling controlled release systems that improve drug stability and reduce rapid clearance [19]. Click chemistry approaches, particularly azide-alkyne cycloaddition reactions, provide highly selective conjugation with minimal side reactions, making them ideal for bioorthogonal applications in living systems [16] [19].

The development of enzyme-sensitive linkers has revolutionized targeted drug delivery by enabling site-specific drug release [21] [17]. These cleavable linkers respond to specific enzymatic environments, allowing for controlled drug release at target tissues while minimizing systemic exposure [21]. For example, peptide-drug conjugates designed with matrix metalloproteinase-sensitive linkers can selectively release cytotoxic payloads in tumor environments where these enzymes are overexpressed [17].

Polyethylene glycol conjugation (PEGylation) has demonstrated remarkable success in extending drug half-life and reducing renal clearance [22]. Clinical examples include peginesatide, a PEGylated synthetic peptide that achieved an elimination half-life of 18.9 hours after intravenous administration [22]. Similarly, albumin fusion techniques leverage the long plasma half-life of albumin (19-21 days) to create long-acting peptide therapeutics [22]. The recently approved albiglutide exemplifies this approach, featuring a dipeptidyl peptidase IV-resistant glucagon-like peptide-1 dimer fused to human albumin with a half-life of 6-7 days [22].

Table 3: Peptide Conjugation Techniques for Enhanced Bioavailability

Conjugation MethodMechanismBioavailability BenefitsApplications
Amino-Carboxyl CouplingNucleophilic reaction between amino/carboxyl groupsEnhanced hydrophilicity and solubilityDrug-peptide conjugates for enhanced delivery
Carbodiimide CouplingActivation of carboxyl groups for amide bond formationControlled release and improved stabilityAntibody-drug conjugates and protein modifications
Click ChemistryAzide-alkyne cycloaddition reactionsSite-specific conjugation with minimal side reactionsBioorthogonal conjugation in living systems
Maleimide-Thiol ReactionsThiol-selective conjugation chemistrySelective targeting with reduced off-target effectsAntibody-drug conjugates with high selectivity
PEGylationConjugation to polyethylene glycol polymersExtended half-life and reduced renal clearanceProtein therapeutics with extended duration
Albumin FusionFusion to albumin or immunoglobulin fragmentsProlonged circulation time (19-21 days half-life)Long-acting peptide therapeutics
LipidationAttachment of fatty acid chainsImproved membrane permeability and oral bioavailabilityOral peptide drug delivery systems
Enzyme-Sensitive LinkersCleavable linkers responsive to specific enzymesTargeted drug release at specific tissue sitesTumor-targeted drug delivery systems

Reversible lipidation strategies have shown particular promise for enhancing oral bioavailability of peptide drugs [22]. This approach involves covalently attaching long-chain fatty acids to peptides, which improves gastrointestinal stability and membrane permeability [22]. The lipid modifications facilitate transport across intestinal epithelial barriers while providing protection against proteolytic degradation [22]. Upon systemic absorption, the fatty acid chains can be enzymatically cleaved, releasing the active peptide drug [22].

Recent advances in peptide-drug conjugate design have focused on addressing complex disease states that require multi-component therapeutic approaches [17]. These hybrid molecules combine the targeting specificity of peptides with the potent activity of small molecule drugs, overcoming limitations associated with each component when used independently [17]. Clinical trials are currently evaluating peptide-drug conjugates for neurodegenerative disorders, inflammatory conditions, and resistant bacterial infections [17].

The optimization of peptide-drug conjugates requires careful consideration of multiple factors, including peptide-drug pairing, linker chemistry, and site-specificity of conjugation [17]. Successful conjugate design begins with identifying peptides and small molecules with complementary activities or using peptides to address specific limitations of promising but undruggable small molecules [17]. For instance, small molecules with potent anticancer activity but poor selectivity can be conjugated to tumor-targeting peptides to achieve site-specific delivery [17].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

189.0192708 g/mol

Monoisotopic Mass

189.0192708 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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